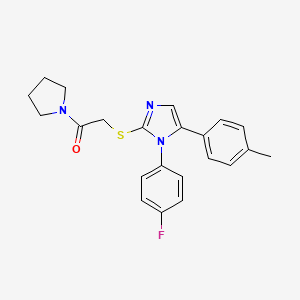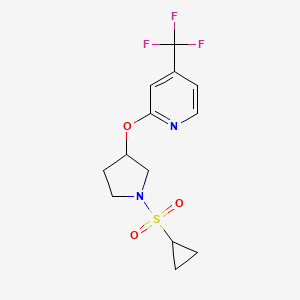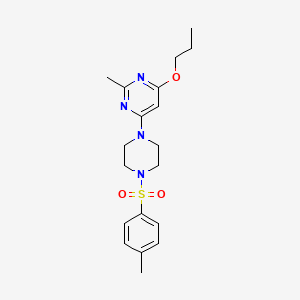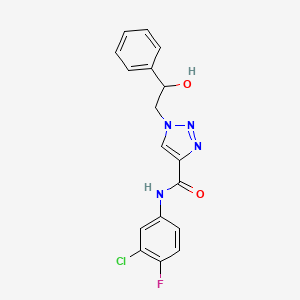
(E)-7-(丁-2-烯-1-基)-3-甲基-8-(4-甲基哌啶-1-基)-1H-嘌呤-2,6(3H,7H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-7-(but-2-en-1-yl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H23N5O2 and its molecular weight is 317.393. The purity is usually 95%.
BenchChem offers high-quality (E)-7-(but-2-en-1-yl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-7-(but-2-en-1-yl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
尿结石中的甲基化嘌呤
Safranow 和 Machoy (2005) 的一项研究调查了甲基化嘌呤的存在,包括结构类似于“(E)-7-(but-2-en-1-yl)-3-甲基-8-(4-甲基哌啶-1-基)-1H-嘌呤-2,6(3H,7H)-二酮”的衍生物,在尿路结石中。研究发现,这些化合物可能作为尿酸结石中的混合物出现,表明它们参与了尿路结石的发生。这表明研究甲基化嘌呤在理解和可能预防尿路系统结石形成方面具有潜在应用 (Safranow & Machoy, 2005)。
暴露和药代动力学
已探索类似化合物的药代动力学,重点关注人体的吸收、代谢和排泄模式。Nihlen、Löf 和 Johanson (1998) 对甲基叔丁基醚 (MTBE) 的毒代动力学进行了研究,MTBE 是一种与所讨论化学物质的结构元素类似的化合物。他们发现 MTBE 表现出较低的血清代谢清除率,并概述了其在人体内的动力学特征。这些发现为理解类似化合物如何代谢提供了基础,并且可以为职业和环境中的安全和暴露评估提供信息 (Nihlen, Löf, & Johanson, 1998)。
神经保护潜力
对咖啡因和相关嘌呤类似物(如腺苷受体拮抗剂)的神经保护作用的研究表明,它们在帕金森病和其他神经退行性疾病中具有潜在的治疗应用。Chen 等人 (2001) 研究了咖啡因如何通过 A2A 腺苷受体失活在帕金森病模型中提供神经保护。该研究强调了嘌呤类化合物在调节神经通路中的作用,以及它们在神经退行性疾病治疗中开发中的潜力 (Chen et al., 2001)。
代谢效应和毒代动力学
Walker 等人 (2016) 深入研究了三氯乙烯 (TCE) 的代谢效应,并指出接触 TCE 的工人中嘌呤代谢发生中断。他们进行的高分辨率代谢组学分析揭示了嘌呤分解代谢的变化,并提出了潜在的暴露和毒性评估生物标记。该研究检查环境毒素代谢反应的方法可以应用于对“(E)-7-(but-2-en-1-yl)-3-甲基-8-(4-甲基哌啶-1-基)-1H-嘌呤-2,6(3H,7H)-二酮”及其类似物的研究 (Walker et al., 2016)。
作用机制
Target of Action
The primary target of this compound is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating insulin secretion.
Mode of Action
The compound acts as a competitive inhibitor of DPP-4 . By binding to the active site of the enzyme, it prevents the degradation of incretin hormones, thereby enhancing their biological activity. This results in increased insulin secretion and decreased glucagon release, leading to better control of blood glucose levels.
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of active GLP-1 in the systemic circulation . GLP-1 stimulates insulin secretion from pancreatic beta cells and inhibits glucagon release from alpha cells. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues, thereby improving glycemic control.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, DPP-4 inhibitors generally exhibit good oral bioavailability. They are absorbed rapidly after oral administration and are widely distributed throughout the body. They are primarily metabolized by the liver and excreted in the urine .
Result of Action
The inhibition of DPP-4 by this compound leads to improved glycemic control, as evidenced by a decrease in HbA1c levels . This is due to the increased levels of active GLP-1, which enhance insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels.
属性
IUPAC Name |
7-[(E)-but-2-enyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-4-5-8-21-12-13(19(3)16(23)18-14(12)22)17-15(21)20-9-6-11(2)7-10-20/h4-5,11H,6-10H2,1-3H3,(H,18,22,23)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUXWTYGLXCVOS-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2826324.png)

![8-(Phenylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2826327.png)


![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2826336.png)
![3,6-Diamino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2826339.png)


![N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2826342.png)
